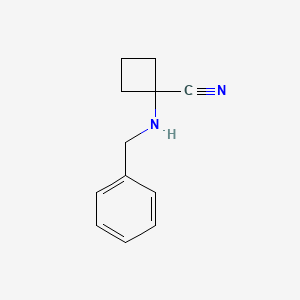![molecular formula C18H16N2 B11748139 (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline](/img/structure/B11748139.png)
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a fused ring system combining an imidazole ring with a quinoline ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific synthesis of this compound would require additional steps to introduce the methyl and phenyl groups at the appropriate positions on the imidazoquinoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield quinoline N-oxide derivatives, while reduction could yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazoquinoline derivatives.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single fused ring system.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.
Uniqueness
(2R)-5-methyl-2-phenyl-1H,2H-imidazo[1,2-a]quinoline is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2R)-5-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C18H16N2/c1-13-11-18-19-16(14-7-3-2-4-8-14)12-20(18)17-10-6-5-9-15(13)17/h2-11,16H,12H2,1H3/t16-/m0/s1 |
InChI Key |
GSNMLBYRSKZZTK-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC2=N[C@@H](CN2C3=CC=CC=C13)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=NC(CN2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


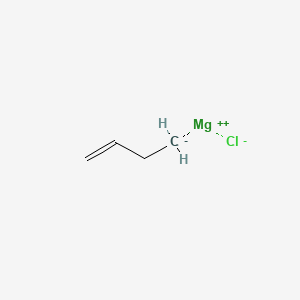
![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748075.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748094.png)
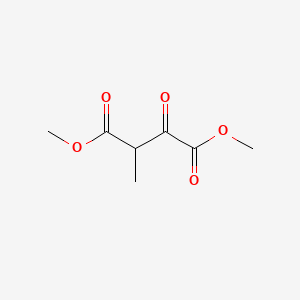

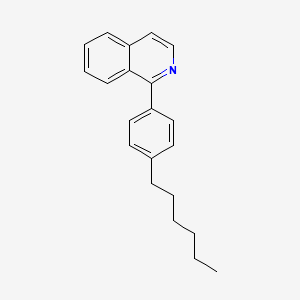
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748125.png)
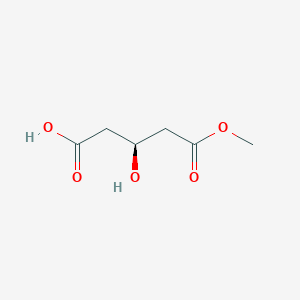
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine](/img/structure/B11748147.png)
![(3-methoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748150.png)
